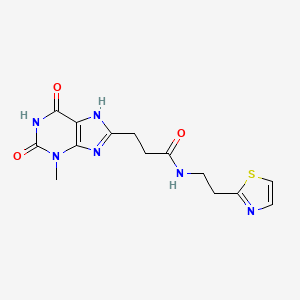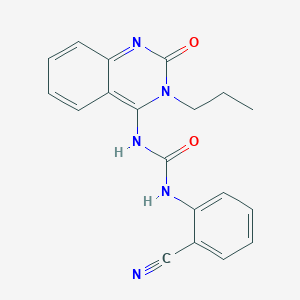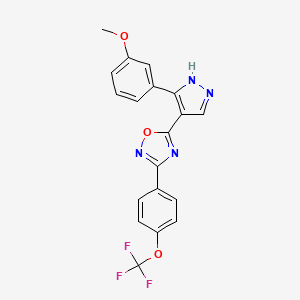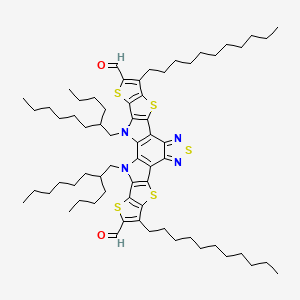
3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide” is a complex organic compound that features a purine derivative and a thiazole moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide” typically involves multi-step organic reactions. The process may start with the preparation of the purine derivative, followed by the introduction of the thiazole moiety through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide” is studied for its unique structural features and reactivity. Researchers investigate its potential as a building block for more complex molecules and its behavior under various chemical conditions.
Biology
Biologically, this compound may exhibit interesting properties, such as enzyme inhibition or receptor binding. Studies focus on its interactions with biological macromolecules and its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may be investigated for its ability to modulate biological pathways, treat diseases, or serve as a diagnostic tool.
Industry
Industrially, “this compound” could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique structure may impart desirable properties to final products.
Wirkmechanismus
The mechanism of action of “3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating biological pathways. Detailed studies are conducted to elucidate these interactions and understand the compound’s effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other purine derivatives and thiazole-containing molecules. Examples might be:
- 3-(2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide
- 3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)butanamide
Uniqueness
What sets “3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide” apart is its specific combination of functional groups and structural features. This unique arrangement may confer distinct biological activities or chemical reactivity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H16N6O3S |
|---|---|
Molekulargewicht |
348.38 g/mol |
IUPAC-Name |
3-(3-methyl-2,6-dioxo-7H-purin-8-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C14H16N6O3S/c1-20-12-11(13(22)19-14(20)23)17-8(18-12)2-3-9(21)15-5-4-10-16-6-7-24-10/h6-7H,2-5H2,1H3,(H,15,21)(H,17,18)(H,19,22,23) |
InChI-Schlüssel |
GGOOXLBZESUVNC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CCC(=O)NCCC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107666.png)
![7-Fluoro-2-(furan-2-ylmethyl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107668.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B14107675.png)


![N-(1,3-benzodioxol-5-ylmethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B14107701.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14107703.png)

![7-(4-Chloro-benzyl)-1,3-dimethyl-8-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3,7-dihydro-purine-2,6-dione](/img/structure/B14107708.png)

![3-(3-chlorobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14107712.png)

![N-(3-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14107726.png)
![2-Chloro-N-({N'-[(1E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14107729.png)
